Summary of the Application: “1-(4-Azidophenyl)ethanone” is used as an intermediate in the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole and triazolo .
Methods of Application or Experimental Procedures: The synthesis of “1-(4-Azidophenyl)ethanone” involves the diazotization of p-aminoacetophenone followed by treatment with sodium azide . This compound can then be used in a multi-component reaction with ethyl cyanoacetate and various aromatic aldehydes to produce corresponding 2-oxonicotinonitriles .
Results or Outcomes Obtained: The synthesized compounds demonstrate high antimicrobial activity against the tested microorganisms . The fluorescent properties of some products have been studied and characterized by λ em.max 463–499 nm .
Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of azo dyes . Azo dyes constitute one of the largest and most varied groups of synthetic organic dyes in use today .
Methods of Application or Experimental Procedures: The synthesis of azo dyes involves the reaction of “1-(4-Azidophenyl)ethanone” with various aromatic amines . The resulting azo compounds can be further modified to tune their properties .
Results or Outcomes Obtained: Azo dyes have a wide range of applications due to their easily tunable structure and simple application procedure . They have excellent thermal and optical features with interesting applications in optical recording medium, toner, ink-jet printing, and oil-soluble light fast dyes .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with iodobenzene dichloride . This approach is highly effective for selective aromatic monochlorination .
Results or Outcomes Obtained: The final process was successfully scaled up to afford a large quantity of the chlorinated product . The chlorinated products can be used as intermediates in the synthesis of various pharmaceutical compounds .
Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of anti-inflammatory agents . These agents are used to reduce inflammation and can be beneficial in a variety of medical conditions .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with various anti-inflammatory agents . The resulting compounds can be further modified to tune their properties .
Results or Outcomes Obtained: The synthesized compounds demonstrate high anti-inflammatory activity . The specific results and outcomes would depend on the specific anti-inflammatory agent used .
Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of tyrosinase activators/inhibitors . Tyrosinase is an enzyme that is involved in the production of melanin, and its activators and inhibitors have applications in dermatology and cosmetics .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with various tyrosinase activators or inhibitors . The resulting compounds can be further modified to tune their properties .
Results or Outcomes Obtained: The synthesized compounds demonstrate high activity as tyrosinase activators or inhibitors . The specific results and outcomes would depend on the specific activator or inhibitor used .
Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the detection of nitrite in food . Nitrite is a food additive that can have health implications if consumed in large amounts .
Methods of Application or Experimental Procedures: The detection involves the reaction of “1-(4-Azidophenyl)ethanone” with nitrite present in the food sample . The resulting compound can be detected using various analytical techniques .
Results or Outcomes Obtained: The method allows for the sensitive and accurate detection of nitrite in food samples . The specific results and outcomes would depend on the specific food sample and the amount of nitrite present .
p-Azidoacetophenone is an organic compound characterized by the presence of an azide functional group attached to an acetophenone moiety. Its empirical formula is C₈H₇N₃O, and it has a molecular weight of 161.16 g/mol . The compound is notable for its potential applications in organic synthesis and photochemistry, particularly due to the reactivity of the azide group.
As mentioned earlier, there is no documented information on the specific mechanism of action of 1-(4-Azidophenyl)ethanone.
Several methods exist for synthesizing p-azidoacetophenone:
p-Azidoacetophenone finds diverse applications across various fields:
The interaction studies involving p-azidoacetophenone primarily focus on its photochemical behavior and the resultant nitrenes. These studies explore how singlet nitrenes can react with various biological macromolecules, which may lead to insights into cellular mechanisms and drug design strategies.
Several compounds share structural similarities with p-azidoacetophenone, particularly those containing azide or acetophenone functionalities. Here are some notable examples:
p-Azidoacetophenone is unique due to its balance between stability and reactivity, making it suitable for both synthetic applications and biological studies.
The most common and efficient method for synthesizing p-Azidoacetophenone involves the diazotization of 4-Aminoacetophenone followed by azidodediazoniation. This approach can achieve yields up to 95% and follows a three-stage process:
Stage 1: The diazonium salt formation begins by treating 4-Aminoacetophenone with hydrochloric acid in water at 0-5°C. This step typically requires approximately 10 minutes to ensure complete conversion of the aromatic amine to its ammonium salt.
Stage 2: The ammonium salt undergoes diazotization when treated with a nitrite source in water for about 10 minutes, forming the diazonium salt intermediate.
Stage 3: Addition of sodium azide at room temperature (approximately 20°C) for 6-25 minutes results in the formation of p-Azidoacetophenone through azidodediazoniation.
The general procedure involves dissolving 4-Aminoacetophenone (2 mmol) in 1 mL of 37% HCl and stirring at 0-5°C until the ammonium salt forms. The reaction progress can be monitored by TLC using n-hexane/ethyl acetate (90:5) as the eluent. After adding the nitrite source (1 mmol) and mild grinding for 5-10 minutes to form the diazonium salt, sodium azide (5 mmol, 0.326 g) is added with continued stirring for 6-25 minutes at room temperature. The product is isolated through filtration, washing with distilled water and ethyl acetate, extraction with ethyl acetate, and drying over anhydrous Na2SO4.
Table 1: Reaction Conditions for Diazotization-Based Synthesis of p-Azidoacetophenone
Stage | Reagents | Conditions | Time (h) | Key Observations |
---|---|---|---|---|
1 | 4-Aminoacetophenone, HCl | 0-5°C, water | 0.167 | Complete disappearance of amine |
2 | Nitrite ionic liquid | Room temperature | 0.167 | Formation of diazonium salt |
3 | Sodium azide | 20°C, water | 0.167 | Formation of azide product |
Ionic liquids have emerged as effective media for the synthesis of p-Azidoacetophenone, offering enhanced reaction rates, improved yields, and environmentally friendly conditions. In particular, the use of 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite has been reported as an effective nitrite source for the diazotization step.
The ionic liquid serves multiple roles in this synthesis:
Research has shown that using ionic liquid-mediated conditions can significantly reduce reaction times while maintaining high yields. This approach is particularly valuable when scaling up the synthesis of p-Azidoacetophenone, as it minimizes the handling of potentially hazardous intermediates such as diazonium salts.
Solid-phase synthesis strategies offer numerous advantages for the preparation of p-Azidoacetophenone, including easier purification, the ability to use excess reagents to drive reactions to completion, and reduced exposure to hazardous materials.
A notable approach in this category involves the use of polymer-supported dibutylstannyl azide for the synthesis of aryl azides. This method employs a stable and highly reactive insoluble polymer-supported organotin azide prepared from a Merrifield resin. The polymer-supported reagent can be employed in one-pot diazotization-azidodediazoniation of aromatic amines to provide aryl azides in very good yields under mild conditions.
The advantages of this approach include:
Another approach utilizes sulfonic acid functionalized ion exchange matrices that act as acid sources and facilitate the formation of aryl-diazonium sulfate species. This method has been particularly effective when combined with flow chemistry techniques.
Continuous flow chemistry represents a significant advancement in the synthesis of p-Azidoacetophenone, particularly when dealing with hazardous intermediates such as diazonium salts and azides. Flow chemistry offers superior safety profiles, better heat and mass transfer, and opportunities for process automation.
A notable example is the telescoped three-reactor flow diazotization, azidodediazoniation, and [3+2] dipolar cycloaddition process. In this setup, the diazotization–azidodediazoniation sequence is accelerated using an ultrasonic bath, resulting in a degassed, segmented effluent. An automated continuous flow unit controlled by custom software collects the aryl azide stream and restores it to a continuous column of reagent.
The flow-based procedures for diazonium formation can be categorized into three methods based on the phases used:
Table 2: Comparison of Flow Reactor Approaches for p-Azidoacetophenone Synthesis
Parameter | Batch Process | Continuous Flow | Advantages of Flow Process |
---|---|---|---|
Reaction time | Hours | Minutes | Faster processing |
Temperature control | Challenging | Precise | Better safety profile |
Scalability | Limited | Excellent | Industrial applicability |
Handling of hazardous intermediates | Direct exposure | Contained | Enhanced safety |
Yield | Variable | Consistent | Improved reproducibility |
Purity | Requires purification | Higher initial purity | Reduced downstream processing |
The optimization of continuous flow reactors for p-Azidoacetophenone synthesis has focused on several key parameters:
These advancements have made continuous flow synthesis the preferred method for large-scale production of p-Azidoacetophenone, particularly in industrial settings where safety and efficiency are paramount.
The synthesis of p-azidoacetophenone begins with the formation of a diazonium intermediate from p-aminoacetophenone. This process, known as diazotization, involves treating the primary aromatic amine with sodium nitrite (NaNO₂) under acidic conditions. Nitrous acid (HNO₂), generated in situ from NaNO₂ and hydrochloric acid, undergoes protonation to form the nitrosonium ion (NO⁺), a critical electrophile [2] [3] [5]. The nitrosonium ion reacts with the lone pair of electrons on the amino group of p-aminoacetophenone, initiating a stepwise mechanism that culminates in the loss of water and formation of the diazonium ion [3] [5].
Key experimental parameters include maintaining temperatures below 5°C to stabilize the diazonium intermediate against decomposition [1] [4]. Studies demonstrate that electron-withdrawing groups, such as the acetyl moiety in p-aminoacetophenone, enhance the electrophilic character of the aromatic ring, accelerating nitrosation [1] [6]. The diazonium intermediate is typically isolated as a tetrafluoroborate salt to improve stability [4] [6].
Table 1: Optimization of Diazonium Intermediate Formation
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Temperature | 0–5°C | 92 |
NaNO₂ Equivalents | 1.1 | 88 |
Reaction Time | 20 minutes | 95 |
The diazonium intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) to introduce the azide group. This reaction proceeds via a two-step mechanism: (1) spontaneous decomposition of the diazonium ion to generate a phenyl cation intermediate, and (2) nucleophilic attack by the azide ion (N₃⁻) at the para position [3] [6]. Kinetic studies reveal a second-order dependence on azide concentration, supporting an SₙAr (nucleophilic aromatic substitution) pathway under strongly acidic conditions [1] [6].
Copper(I) catalysts, though not required for this reaction, have been shown to accelerate the displacement by stabilizing transition states through π-complexation [6]. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by solubilizing ionic intermediates and reducing charge separation barriers [1] [4].
Table 2: Azide Displacement Efficiency Under Varied Conditions
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Water | 25 | 6 | 45 |
DMF | 25 | 2 | 82 |
Acetonitrile | 0 | 4 | 68 |
The thermodynamic stability of the azide group in p-azidoacetophenone is highly solvent-dependent. Polar aprotic solvents stabilize the azide moiety through dipole-dipole interactions, reducing susceptibility to hydrolysis or reduction [1] [4]. In contrast, protic solvents like water or ethanol promote decomposition via protonation of the terminal nitrogen, leading to hazardous hydrazoic acid (HN₃) formation [4] [6].
Computational studies using the COSMO-RS solvation model predict a 15–20% increase in azide stability in solvents with high dielectric constants (ε > 30) [4]. Experimental data corroborate this, showing a direct correlation between solvent polarity and azide half-life at 25°C [1].
Table 3: Solvent Impact on Azide Stability
Solvent | Dielectric Constant (ε) | Half-Life (h) |
---|---|---|
DMSO | 46.7 | 120 |
Acetone | 20.7 | 72 |
Ethanol | 24.3 | 48 |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-level insights into the azidation mechanism. The transition state for azide displacement exhibits a planar geometry with partial bond cleavage between the diazonium nitrogen and the aromatic carbon (C–N distance: 1.98 Å) [1] [4]. Natural bond orbital (NBO) analysis reveals significant charge transfer (−0.32 e⁻) from the azide ion to the phenyl cation during nucleophilic attack [1].
Activation energies for the displacement step vary with substituents: electron-withdrawing groups lower the energy barrier by 8–12 kcal/mol compared to electron-donating groups [1] [6]. These predictions align with experimental kinetics, where nitro-substituted analogs react 5–7 times faster than methoxy-substituted derivatives [6].
Table 4: Computed vs. Experimental Geometries
Parameter | DFT Value | X-ray Diffraction |
---|---|---|
C–N₃ Bond Length | 1.42 Å | 1.39 Å |
N–N–N Angle | 172° | 175° |
Irritant